molecular formula C13H20N2O B13801306 N-Methyl-3-[(1-methyl-4-piperidinyl)oxy]aniline CAS No. 790669-05-5

N-Methyl-3-[(1-methyl-4-piperidinyl)oxy]aniline

Cat. No.: B13801306
CAS No.: 790669-05-5
M. Wt: 220.31 g/mol
InChI Key: QZVRZUCDMLNBTR-UHFFFAOYSA-N
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Description

N-Methyl-3-[(1-methyl-4-piperidinyl)oxy]aniline is a substituted aniline derivative characterized by a methyl group on the aromatic amine nitrogen and a (1-methyl-4-piperidinyl)oxy substituent at the 3-position of the benzene ring. This structural motif combines the aromatic reactivity of aniline with the steric and electronic effects of the piperidinyl ether group.

Properties

CAS No.

790669-05-5

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

N-methyl-3-(1-methylpiperidin-4-yl)oxyaniline

InChI

InChI=1S/C13H20N2O/c1-14-11-4-3-5-13(10-11)16-12-6-8-15(2)9-7-12/h3-5,10,12,14H,6-9H2,1-2H3

InChI Key

QZVRZUCDMLNBTR-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC=C1)OC2CCN(CC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-[(1-methyl-4-piperidinyl)oxy]aniline typically involves the reaction of aniline derivatives with piperidine compounds under controlled conditions. One common method involves the nucleophilic substitution reaction where an aniline derivative reacts with a piperidine derivative in the presence of a base .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. The process may involve multiple steps, including the preparation of intermediate compounds, purification, and final synthesis under optimized conditions to ensure high yield and purity .

Mechanism of Action

The mechanism of action of N-Methyl-3-[(1-methyl-4-piperidinyl)oxy]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs, their substituents, and key properties:

Compound Name Substituents (Position) Molecular Formula Key Features Reference
N-Methyl-3-[(1-methyl-4-piperidinyl)oxy]aniline -NMe₂ (1° amine), -(1-Me-4-piperidinyl)O (3) C₁₃H₂₀N₂O Combines aniline with a methylpiperidinyl ether; moderate steric hindrance.
Naratriptan Hydrochloride -Indole core, -SO₂NH₂, -(1-Me-4-piperidinyl) (5) C₁₇H₂₅N₃O₂S·HCl Selective 5-HT1B/1D agonist; indole core and sulfonamide enhance receptor binding.
N-Methyl-3-(pyridin-3-yl)aniline -NMe₂ (1° amine), -pyridin-3-yl (3) C₁₂H₁₂N₂ Pyridine substituent introduces aromatic nitrogen; lower steric bulk.
N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline -NMe₂, -(3-Me-piperazine)CO (4) C₁₄H₂₁N₃O Piperazine carbonyl group enhances polarity; potential for hydrogen bonding.
4-[(1-Methyl-4-piperidinyl)oxy]aniline -NH₂ (1° amine), -(1-Me-4-piperidinyl)O (4) C₁₂H₁₈N₂O Lacks N-methyl group; primary amine may increase reactivity.

Reactivity Insights :

  • The piperidinyloxy group in the target compound may reduce electrophilic substitution rates at the 3-position due to steric hindrance.
  • The N-methyl group decreases basicity compared to primary anilines (e.g., 4-[(1-methyl-4-piperidinyl)oxy]aniline), altering solubility and interaction with biological targets .

Pharmacological and Physicochemical Properties

  • Naratriptan : Clinically used for migraines; its indole and sulfonamide groups enhance 5-HT receptor affinity .
  • N-Methyl-3-(pyridin-3-yl)aniline : Pyridine substituent may confer metal-coordinating properties, useful in catalyst design .

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